

# Spectroscopic Profile of Diethyl Diallylmalonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl diallylmalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl diallylmalonate** (CAS No: 3195-24-2), a versatile organic compound utilized in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

## Chemical Structure and Properties

**Diethyl diallylmalonate** is an ester with the molecular formula  $C_{13}H_{20}O_4$  and a molecular weight of 240.30 g/mol. Its structure features a central malonic ester core functionalized with two allyl groups.

Structure:

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diethyl diallylmalonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.7 (approx.)	m	2H	-CH=CH <sub>2</sub>
5.1 (approx.)	m	4H	-CH=CH <sub>2</sub>
4.2 (approx.)	q	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.6 (approx.)	d	4H	-C-CH <sub>2</sub> -CH=
1.2 (approx.)	t	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

#### <sup>13</sup>C NMR (Carbon NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
170 (approx.)	C=O (Ester)
133 (approx.)	-CH=CH <sub>2</sub>
118 (approx.)	-CH=CH <sub>2</sub>
61 (approx.)	-O-CH <sub>2</sub> -CH <sub>3</sub>
57 (approx.)	Quaternary C
38 (approx.)	-C-CH <sub>2</sub> -CH=
14 (approx.)	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy[3]

The IR spectrum of **Diethyl diallylmalonate**, typically recorded as a neat liquid film, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1200	Strong	C-O stretch (ester)
~920	Medium	=C-H bend (alkene)

## Mass Spectrometry (MS)

Mass spectrometry of **Diethyl diallylmalonate** is typically performed using electron ionization (EI), leading to the formation of a molecular ion and various fragment ions.

m/z	Relative Intensity	Assignment
240	[M] <sup>+</sup>	Molecular Ion
199	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	
165	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	
123	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)	

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The relative intensities of the peaks may vary depending on the instrument and experimental conditions.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard procedures and may not reflect the exact conditions used to acquire the specific data presented.

## NMR Spectroscopy

Sample Preparation: A small amount of **Diethyl diallylmalonate** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

$^1\text{H}$  NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is performed.
- The free induction decay (FID) signal is acquired.
- Fourier transformation of the FID yields the  $^1\text{H}$  NMR spectrum.

$^{13}\text{C}$  NMR Acquisition:

- A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
- A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of  $^{13}\text{C}$ .
- The acquired FID is processed using Fourier transformation to obtain the  $^{13}\text{C}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): A drop of liquid **Diethyl diallylmalonate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

FT-IR Analysis:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.

- The infrared beam is passed through the sample.
- The transmitted radiation is detected and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

## Mass Spectrometry

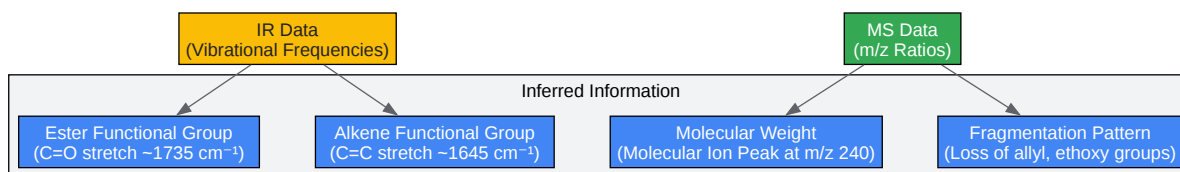
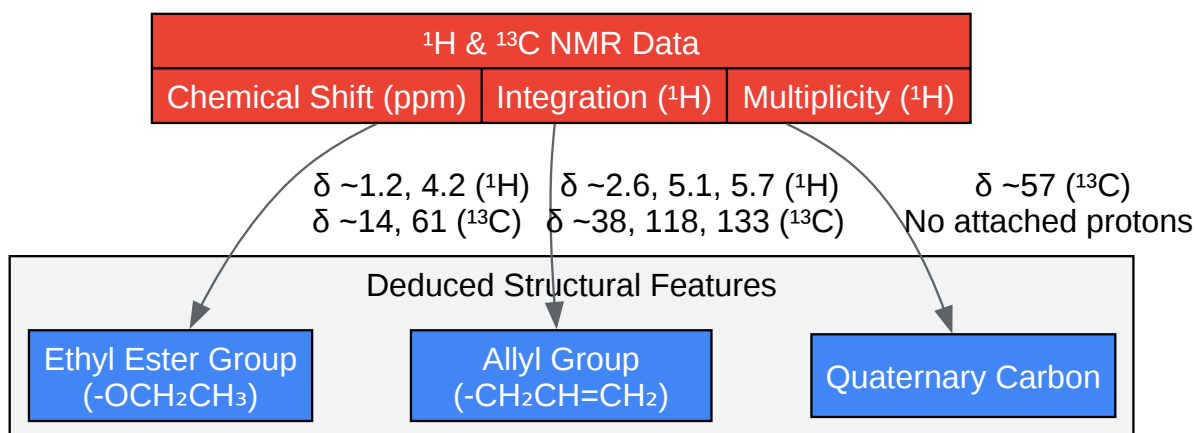
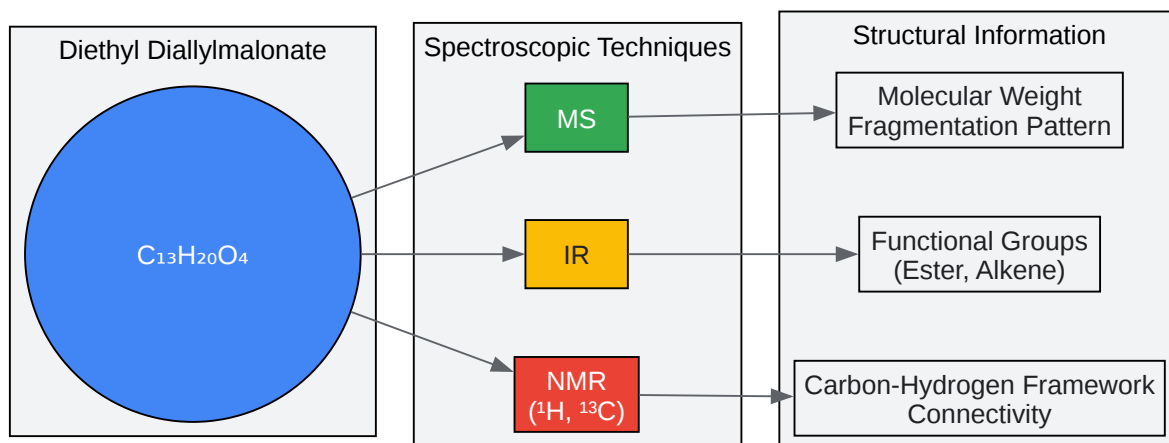
Sample Introduction: For a volatile liquid like **Diethyl diallylmalonate**, the sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

Electron Ionization (EI) Mass Spectrometry:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion ( $M^+$ ) and fragment ions.
- The positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

## Data Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **Diethyl diallylmalonate**.



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## References

- 1. DIETHYL DIALLYLMALONATE(3195-24-2) <sup>13</sup>C NMR [m.chemicalbook.com]
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